molecular formula C8H11NOS B2737845 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one CAS No. 1220690-40-3

1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one

Cat. No.: B2737845
CAS No.: 1220690-40-3
M. Wt: 169.24
InChI Key: XTMONGQRZFRDAJ-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one typically involves the reaction of 2-methylpyridine derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Properties

IUPAC Name

1-ethyl-3-hydroxy-2-methylpyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMONGQRZFRDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=S)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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